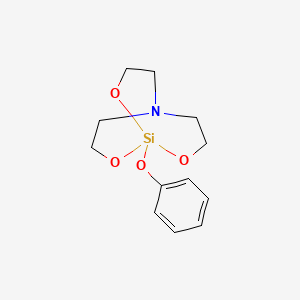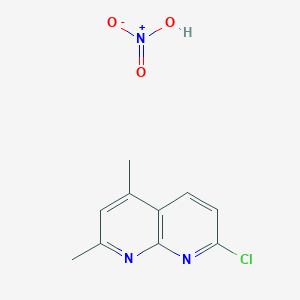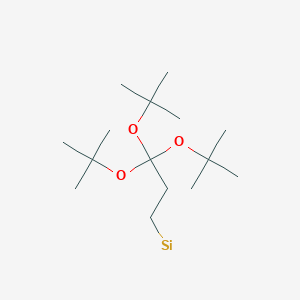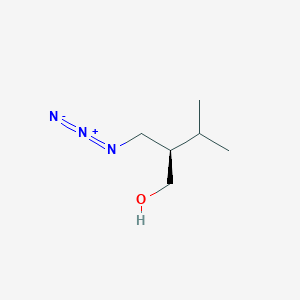
1-Phenoxysilatrane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenoxysilatrane is a member of the silatrane family, which are organosilicon compounds characterized by a tricyclic structure containing a pentacoordinate silicon atom.
準備方法
The synthesis of 1-Phenoxysilatrane typically involves the reaction of phenol with silatrane precursors under specific conditions. One common method involves the reaction of phenol with triethanolamine and silicon tetrachloride, followed by cyclization to form the silatrane structure . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反応の分析
1-Phenoxysilatrane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Oxidation: this compound can be oxidized to form siloxane derivatives. This reaction typically involves the use of hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reduction of this compound can lead to the formation of silane derivatives. Lithium aluminum hydride is a common reducing agent used in these reactions.
Substitution: Substitution reactions involving this compound often result in the replacement of the phenoxy group with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields siloxane derivatives, while reduction produces silane derivatives .
科学的研究の応用
1-Phenoxysilatrane has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations . In biology, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties .
In the field of medicine, this compound has shown promise as a therapeutic agent due to its ability to interact with biological molecules and pathways. It has been investigated for its potential use in drug delivery systems and as a component of medical devices . Industrial applications of this compound include its use as an adhesion promoter in coatings and as a component in the production of advanced materials .
作用機序
The mechanism of action of 1-Phenoxysilatrane involves its interaction with molecular targets and pathways within biological systems. One proposed mechanism is the inhibition of specific enzymes or proteins, leading to altered cellular processes . For example, this compound has been shown to inhibit the activity of certain enzymes involved in cholesterol biosynthesis, resulting in reduced cholesterol levels .
The molecular targets of this compound may include proteins, nucleic acids, and other biomolecules. The compound’s unique structure allows it to form stable complexes with these targets, leading to changes in their activity and function .
類似化合物との比較
1-Phenoxysilatrane can be compared to other silatrane compounds, such as 1-ethoxysilatrane and 1-allylsilatrane . While these compounds share a similar tricyclic structure, they differ in their substituents and chemical properties. For example, 1-ethoxysilatrane has an ethoxy group instead of a phenoxy group, which can influence its reactivity and biological activity .
The uniqueness of this compound lies in its phenoxy group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, including those where other silatranes may not be as effective .
Similar Compounds
- 1-Ethoxysilatrane
- 1-Allylsilatrane
- 1-Methoxysilatrane
- 1-Butoxysilatrane
特性
CAS番号 |
3463-22-7 |
|---|---|
分子式 |
C12H17NO4Si |
分子量 |
267.35 g/mol |
IUPAC名 |
1-phenoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C12H17NO4Si/c1-2-4-12(5-3-1)17-18-14-9-6-13(7-10-15-18)8-11-16-18/h1-5H,6-11H2 |
InChIキー |
VXZOISSTUSCPNB-UHFFFAOYSA-N |
正規SMILES |
C1CO[Si]2(OCCN1CCO2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium](/img/structure/B14171006.png)



![4-(3-chlorophenyl)-5-(2-hydroxyethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14171021.png)

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-](/img/structure/B14171027.png)
![2,5-Dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]benzenesulfonamide](/img/structure/B14171034.png)
![4-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]benzonitrile](/img/structure/B14171037.png)
![2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide](/img/structure/B14171044.png)
![3H-[1]benzothiolo[3,2-e]indole-1,2-dione](/img/structure/B14171050.png)



